N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-21-14-6-4-5-12(9-14)17(19)18-10-13-11-20-16-8-3-2-7-15(13)16/h2-9,13H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLPRHVDQWACRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2COC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran derivative and the benzamide moiety. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction of the amide group.
Substituted Benzofuran Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the benzofuran moiety exhibit significant anticancer activities. N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide has been investigated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of benzofuran can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism typically involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation.
Case Study Example:
A study conducted by researchers screened a library of compounds for anticancer activity and identified several benzofuran derivatives with promising results against MCF7 cells, demonstrating IC50 values in the low micromolar range .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.
Research Findings:
In vitro studies have demonstrated that certain benzofuran derivatives can significantly reduce the expression of these cytokines in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzofuran ring and the methylsulfanyl group can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Increased alkyl chain length on benzofuran | Enhanced lipophilicity and cellular uptake |
| Substitution at different positions on the benzene ring | Altered binding affinity to target proteins |
| Variation in the methylsulfanyl group | Changes in metabolic stability |
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway, leading to effects on cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A comparative analysis of key benzamide derivatives is provided below:
Key Differences and Implications
Compared to the thiazole-containing benzamide in , the dihydrobenzofuran group in the target compound may confer greater metabolic stability due to reduced oxidative susceptibility.
Biological Activity: The sodium salt in leverages ionic character for solubility, whereas the target compound’s neutral benzamide structure suggests better membrane permeability. Ethofumesate shares the dihydrobenzofuran scaffold but acts as a sulfonate ester herbicide, highlighting how minor structural changes (e.g., sulfonate vs. benzamide) drastically alter application.
Physicochemical Properties: The methylsulfanyl group in the target compound and herbicide analog contributes to hydrophobicity, which may enhance binding to hydrophobic protein pockets (as described in Glide XP scoring for hydrophobic enclosures ).
Detailed Research Findings
Hydrogen Bonding and Crystallography
The dihydrobenzofuran group in the target compound may participate in hydrogen-bonding networks, as seen in Etter’s graph set analysis . Such interactions could stabilize crystal packing or ligand-target binding.
Docking and Binding Affinity
Using methodologies like Glide XP , the methylsulfanyl group may score favorably in hydrophobic enclosure scenarios, while the benzamide core could form hydrogen bonds with protein residues. This dual functionality is shared with therapeutic benzamides in .
Patent Landscape
- The herbicide patent and therapeutic patents demonstrate that benzamide derivatives are versatile scaffolds.
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that this compound exhibits significant activity as a cannabinoid receptor 2 (CB2) agonist . This interaction suggests its potential use in treating conditions associated with neuropathic pain and inflammation .
Antitumor Activity
Several studies have evaluated the antitumor properties of related compounds, revealing that derivatives of the benzofuran structure can inhibit cancer cell proliferation. For instance, compounds with similar structures showed IC50 values indicating their effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MDA42 | HeLa | 7.01 |
| MDA39 | NCI-H460 | 8.55 |
| MDA104 | MCF-7 | 14.31 |
These results suggest that modifications to the benzofuran moiety can enhance antitumor activity .
Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives has been highlighted in studies where compounds demonstrated the ability to protect neuronal cells from oxidative stress. The mechanism involves inhibition of lipid peroxidation and scavenging of free radicals, which are critical in preventing neurodegenerative diseases .
Study 1: Anticancer Properties
In a study examining various benzofuran derivatives, researchers synthesized and tested this compound against several cancer cell lines. The compound exhibited promising cytotoxic effects, particularly against breast and lung cancer cells.
Study 2: Pain Management
Another investigation focused on the analgesic properties of this compound through its action on CB2 receptors. The findings indicated that it could significantly reduce pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
